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molecular formula C7H10O2 B075653 2-Methylcyclohexane-1,3-dione CAS No. 1193-55-1

2-Methylcyclohexane-1,3-dione

Cat. No. B075653
M. Wt: 126.15 g/mol
InChI Key: VSGJHHIAMHUZKF-UHFFFAOYSA-N
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Patent
US05264619

Procedure details

A modification of the procedure of Ijima et al. Chem. Pharm. Bull. 19, 1053-5 (1971) was used. A solution of 2-methyl-1,3-cyclohexanedione (40 g, 0.317 mole, Aldrich) and Ba(OH)2.8H2O (360 g) in water (840 mL) was heated at reflux for 48 h. After standing overnight at room temperature and cooling to 0° C., the precipitated barium hydroxide was removed by suction filtration. CO2 gas (generated from Dry Ice) was bubbled through the filtrate to precipitate any remaining barium hydroxide as barium carbonate. The precipitate was removed by suction filtration, and water was removed in vacuum until crystallization started. The resulting mixture was acidified to pH 1 (conc. HCl) and extracted with OEt2 (3×300 mL). The extract was dried (Na2SO4) and stripped of solvent in vacuum giving 5-oxoheptanoic acid (Compound XXI) as a white solid (43.3-45.1 g, 95-99%, lit.112 69%): mp 48°-49.5° C. (lit.182 50° C.); IR (KBr pellet) cm-1 3000 (very br), 1725, 1710, 1690, 1460, 1435, 1420, 1380, 1340, 1280, 1210, 1120, 1085, 985, 910, 770, 685; 1H NMR (200 MHz, CDCl3) δ 10.2 (br, 1H), 2.51 (t, 7.1 Hz, 2H), 2.43 (q, 7.3 Hz, 2H), 2.40 (t, 7.1 Hz, 2H), 1.91 (rough pentet, 2H), 1.06 (t, 7.3 Hz, 3H); 13C NMR (22.5 MHz, CDCl3) δ 211.5, 178.6, 41.0, 36.0, 33.1, 18.7, 7.8; mass spectrum (16 eV) m/e (% base) 144 (M+, 4.1), 126 (61.3), 115 (88.8), 98 (40.0), 87 (40.1), 70 (21.3), 57 (100); TLC (OEt2, I2) Rf=0.37.
Quantity
40 g
Type
reactant
Reaction Step One
[Compound]
Name
Ba(OH)2.8H2O
Quantity
360 g
Type
reactant
Reaction Step One
Name
Quantity
840 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[C:7](=[O:8])[CH2:6][CH2:5][CH2:4][C:3]1=[O:9].[OH2:10]>>[O:8]=[C:7]([CH2:2][CH3:1])[CH2:6][CH2:5][CH2:4][C:3]([OH:9])=[O:10]

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
CC1C(CCCC1=O)=O
Name
Ba(OH)2.8H2O
Quantity
360 g
Type
reactant
Smiles
Name
Quantity
840 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 48 h
Duration
48 h
CUSTOM
Type
CUSTOM
Details
the precipitated barium hydroxide was removed by suction filtration
CUSTOM
Type
CUSTOM
Details
CO2 gas (generated from Dry Ice) was bubbled through the filtrate
CUSTOM
Type
CUSTOM
Details
to precipitate any remaining barium hydroxide as barium carbonate
CUSTOM
Type
CUSTOM
Details
The precipitate was removed by suction filtration, and water
CUSTOM
Type
CUSTOM
Details
was removed in vacuum until crystallization
EXTRACTION
Type
EXTRACTION
Details
extracted with OEt2 (3×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried (Na2SO4)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O=C(CCCC(=O)O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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